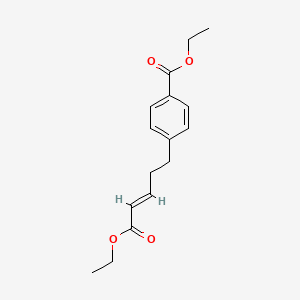
(E)-Ethyl 4-(5-ethoxy-5-oxopent-3-EN-1-YL)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Ethyl 4-(5-ethoxy-5-oxopent-3-EN-1-YL)benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by its unique structure, which includes an ethyl ester group attached to a benzoate ring, along with an ethoxy and oxopent-3-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 4-(5-ethoxy-5-oxopent-3-EN-1-YL)benzoate typically involves a multi-step process. One common method includes the esterification of 4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This is followed by the addition of the ethoxy and oxopent-3-en-1-yl groups through a series of reactions involving ethylation and aldol condensation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 4-(5-ethoxy-5-oxopent-3-EN-1-YL)benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(E)-Ethyl 4-(5-ethoxy-5-oxopent-3-EN-1-YL)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-Ethyl 4-(5-ethoxy-5-oxopent-3-EN-1-YL)benzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxybenzoate: Similar structure but lacks the ethoxy and oxopent-3-en-1-yl groups.
Ethyl 4-(2-oxopropyl)benzoate: Similar ester group but different substituents on the benzoate ring.
Uniqueness
(E)-Ethyl 4-(5-ethoxy-5-oxopent-3-EN-1-YL)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H20O4 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
ethyl 4-[(E)-5-ethoxy-5-oxopent-3-enyl]benzoate |
InChI |
InChI=1S/C16H20O4/c1-3-19-15(17)8-6-5-7-13-9-11-14(12-10-13)16(18)20-4-2/h6,8-12H,3-5,7H2,1-2H3/b8-6+ |
InChI Key |
ZREVOBPBDOIPMH-SOFGYWHQSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/CCC1=CC=C(C=C1)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C=CCCC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


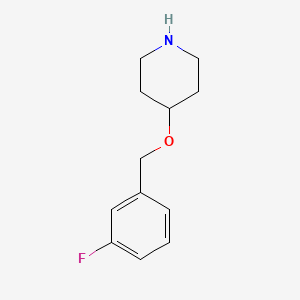
![Imidazo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B14039045.png)

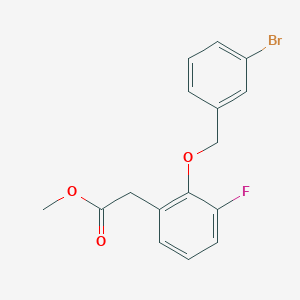
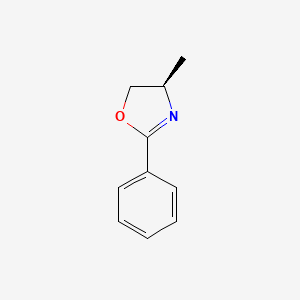
![2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide](/img/structure/B14039056.png)
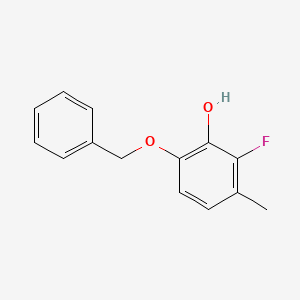
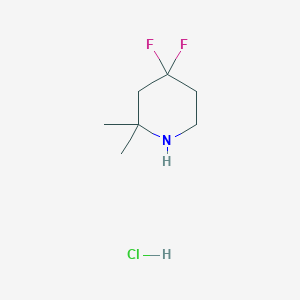
![5'-Isopropoxyspiro[piperidine-4,2'-pyrano[3,2-C]pyridin]-4'(3'H)-one hcl](/img/structure/B14039067.png)
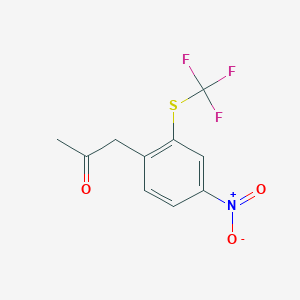
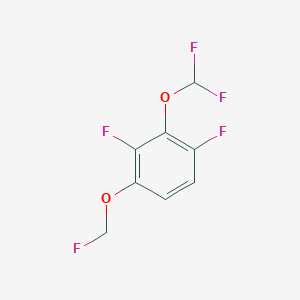
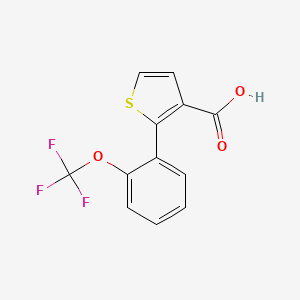

![(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B14039116.png)
